molecular formula C12H11NO5 B2620263 (E)-4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid CAS No. 301312-78-7

(E)-4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid

Cat. No.: B2620263
CAS No.: 301312-78-7
M. Wt: 249.222
InChI Key: DBEKDAZTABHMRW-VOTSOKGWSA-N
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Description

(E)-4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a methoxycarbonyl group attached to an aniline moiety, and a but-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid typically involves the reaction of 4-methoxycarbonylaniline with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aniline nitrogen attacks the carbonyl carbon of maleic anhydride, followed by ring opening and subsequent formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(E)-4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid: A similar compound without the (E)-configuration.

    4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid methyl ester: A methyl ester derivative with different reactivity and applications.

Uniqueness

(E)-4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different binding affinities and selectivities compared to its isomers or derivatives.

Properties

IUPAC Name

(E)-4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-18-12(17)8-2-4-9(5-3-8)13-10(14)6-7-11(15)16/h2-7H,1H3,(H,13,14)(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEKDAZTABHMRW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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